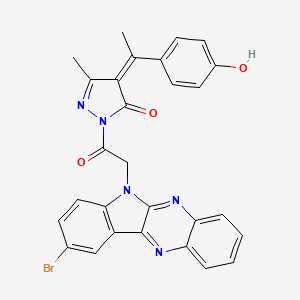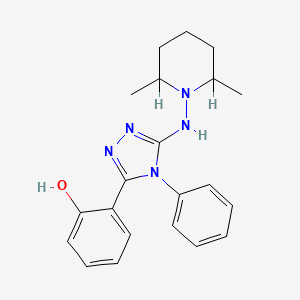
3-((1-Methyl-5-nitro-2-imidazolylmethyl)thio)pyridine 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((1-Methyl-5-nitro-2-imidazolylmethyl)thio)pyridine 1-oxide is a complex organic compound that features a pyridine ring substituted with a thioether linkage to a nitroimidazole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-Methyl-5-nitro-2-imidazolylmethyl)thio)pyridine 1-oxide typically involves the following steps:
Formation of the Nitroimidazole Moiety: The nitroimidazole component can be synthesized through nitration of imidazole derivatives.
Thioether Formation: The nitroimidazole is then reacted with a thiol derivative of pyridine under mild conditions to form the thioether linkage.
Oxidation: The final step involves the oxidation of the pyridine ring to introduce the 1-oxide functionality.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-((1-Methyl-5-nitro-2-imidazolylmethyl)thio)pyridine 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The thioether linkage can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under basic conditions.
Major Products
Oxidation: Further oxidized derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-((1-Methyl-5-nitro-2-imidazolylmethyl)thio)pyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitroimidazole moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiparasitic activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-((1-Methyl-5-nitro-2-imidazolylmethyl)thio)pyridine 1-oxide involves its interaction with biological molecules. The nitroimidazole moiety can undergo bioreductive activation, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This makes it a potential candidate for antimicrobial and anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Metronidazole: Another nitroimidazole derivative used as an antimicrobial agent.
Tinidazole: Similar to metronidazole, used for treating infections.
Ornidazole: Another nitroimidazole with similar applications.
Uniqueness
3-((1-Methyl-5-nitro-2-imidazolylmethyl)thio)pyridine 1-oxide is unique due to the presence of the pyridine 1-oxide moiety, which can impart different electronic properties and reactivity compared to other nitroimidazole derivatives. This uniqueness can be leveraged in the design of new therapeutic agents and materials.
Eigenschaften
CAS-Nummer |
102206-71-3 |
|---|---|
Molekularformel |
C10H10N4O3S |
Molekulargewicht |
266.28 g/mol |
IUPAC-Name |
3-[1-(5-nitro-1H-imidazol-2-yl)ethylsulfanyl]-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C10H10N4O3S/c1-7(10-11-5-9(12-10)14(16)17)18-8-3-2-4-13(15)6-8/h2-7H,1H3,(H,11,12) |
InChI-Schlüssel |
ZQHMRERZMBJXEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC=C(N1)[N+](=O)[O-])SC2=C[N+](=CC=C2)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![1,1,1,2,4,5,5,5-Octafluoro-2,4-bis[[2,3,5,5,6-pentafluoro-3,6-bis(trifluoromethyl)-1,4-dioxan-2-yl]oxy]pentan-3-one](/img/structure/B12730720.png)



